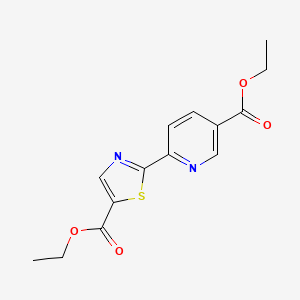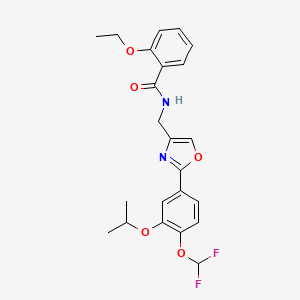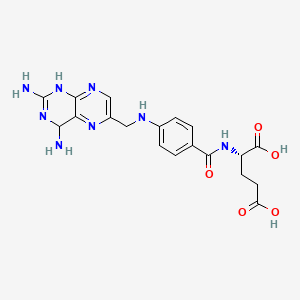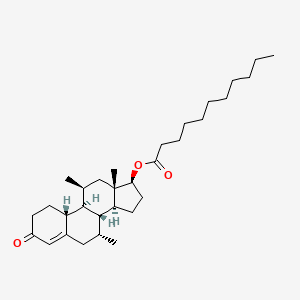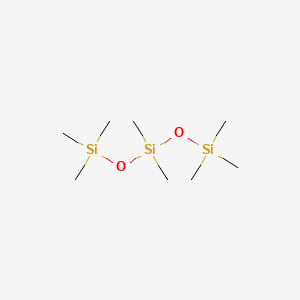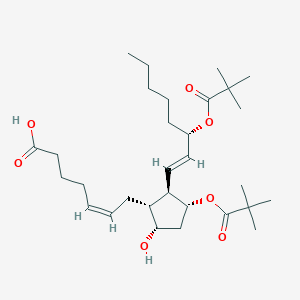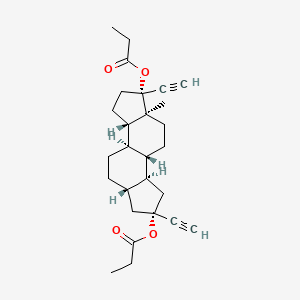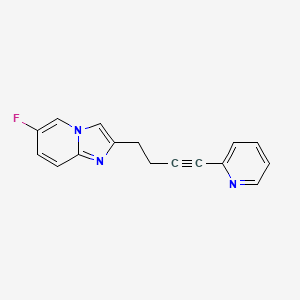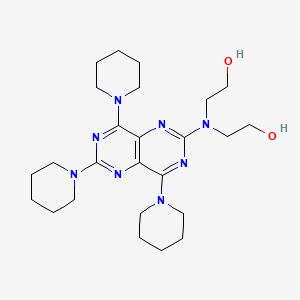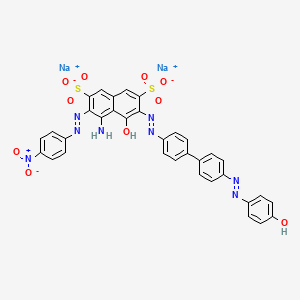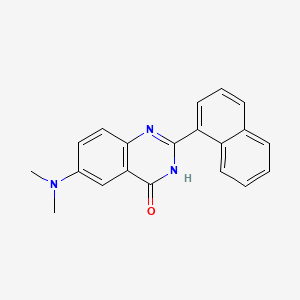
6-(N,N-dimethylamino)-2-(naphthalene-1-yl)-4-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DPQZ is an antitubulin agent. It acts by inducing cell apoptosis in human oral cancer cells through Ras/Raf inhibition and MAP kinases activation.
Aplicaciones Científicas De Investigación
Proton Sponge Analogues and Basicity
6-(N,N-dimethylamino)-2-(naphthalene-1-yl)-4-quinazolinone and its derivatives have been explored for their unique photophysical properties. Specifically, certain derivatives like 10-dimethylamino benzo[h]quinoline and benzo[h]quinazolines have been studied for their high basicity, similar to proton sponges. These compounds form chelated monocations and show unique behavior in the protonated systems, presenting significant shifts in the NH proton, which is contrary to the "aniline-pyridine" basicity rule. These peculiarities make them interesting for various scientific applications due to their luminescence in the visible region (Pozharskii et al., 2016).
Tandem Synthesis
The compound has also been part of studies focusing on tandem synthesis techniques, where it's used in nucleophilic cascade annulation to produce quinazolines. These processes highlight the compound's potential in facilitating complex organic syntheses (Mikshiev et al., 2016).
Photophysical Behavior and Bioimaging Applications
Investigations into the photophysical behavior of certain derivatives reveal their potential applications in bioimaging. For instance, derivatives of PRODAN have been synthesized and studied for their fluorescence behavior, indicating potential use in bioimaging due to their specific photophysical properties (Everett et al., 2010).
Antituberculosis Activity
In the medical field, derivatives of 6-(N,N-dimethylamino)-2-(naphthalene-1-yl)-4-quinazolinone have shown promise in the development of antituberculosis drugs. One particular derivative has demonstrated high antituberculosis activity and is in the final stages of clinical trials (Omel’kov et al., 2019).
Solvatochromic Fluorescence and Two-Photon Bioimaging
The compound and its derivatives like DMAQQ have been designed and synthesized for their efficient solvatochromic fluorescence. They exhibit good fluorescence quantum yield in various organic solvents and remarkable two-photon fluorescence. This makes them suitable for bioimaging applications, providing a platform for high spatial resolution imaging (Liu et al., 2019).
Propiedades
Número CAS |
1431362-93-4 |
|---|---|
Nombre del producto |
6-(N,N-dimethylamino)-2-(naphthalene-1-yl)-4-quinazolinone |
Fórmula molecular |
C20H17N3O |
Peso molecular |
315.37 |
Nombre IUPAC |
6-(N,N-Dimethylamino)-2-(naphthalene-1-yl)-4-quinazolinone |
InChI |
InChI=1S/C20H17N3O/c1-23(2)14-10-11-18-17(12-14)20(24)22-19(21-18)16-9-5-7-13-6-3-4-8-15(13)16/h3-12H,1-2H3,(H,21,22,24) |
Clave InChI |
SKVCPKXUVLJUEL-UHFFFAOYSA-N |
SMILES |
O=C1N=C(C2=C3C=CC=CC3=CC=C2)NC4=C1C=C(N(C)C)C=C4 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
DPQZ; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



